molecular formula C34H56N4O6 B14785048 3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid

3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid

Cat. No.: B14785048
M. Wt: 616.8 g/mol
InChI Key: PUPKARVCJMFBLM-UHFFFAOYSA-N
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Description

3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its intricate structure, which includes multiple methyl, hydroxyethyl, and carboxyethyl groups attached to a porphyrin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid involves multiple steps, starting from simpler precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction may produce hydroxyethyl-substituted porphyrins .

Scientific Research Applications

3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a model compound to study the properties and reactivity of porphyrins.

    Biology: Investigated for its role in biological processes, such as oxygen transport and photosynthesis.

    Medicine: Explored for potential therapeutic applications, including photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrins that play a crucial role in various enzymatic reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid lies in its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it a valuable compound for studying the properties and reactivity of porphyrins and their derivatives .

Properties

Molecular Formula

C34H56N4O6

Molecular Weight

616.8 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C34H56N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h16-17,19-20,22-30,33,35-40H,7-14H2,1-6H3,(H,41,42)(H,43,44)

InChI Key

PUPKARVCJMFBLM-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)C)C(C)O)C)C(C)O

Origin of Product

United States

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